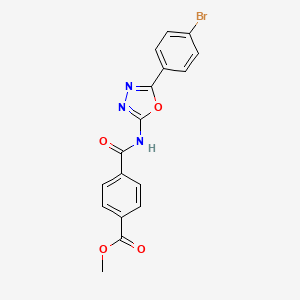

Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

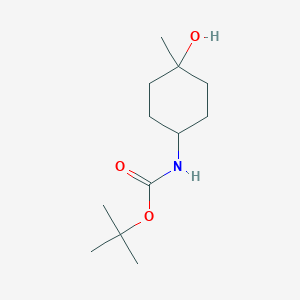

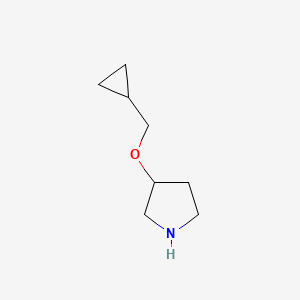

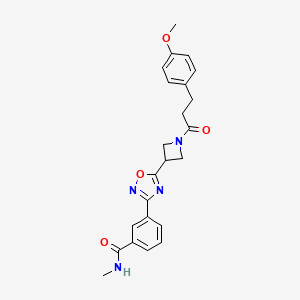

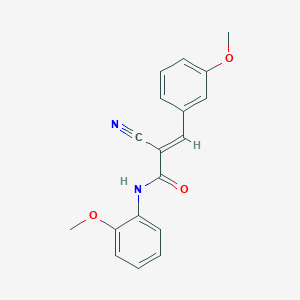

“Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methyl benzoate moiety, a bromophenyl group, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzoate and oxadiazole moieties . The bromine atom on the phenyl ring could contribute to the overall polarity of the molecule.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the phenyl ring could be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar oxadiazole ring and bromophenyl group could increase its solubility in polar solvents .Scientific Research Applications

Anti-HIV Agents

This compound is used in the preparation of potential anti-HIV agents . It could be used to inhibit the replication of the HIV virus, potentially leading to new treatments for HIV/AIDS.

Aldose Reductase Inhibitors

“Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is also used as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . Aldose reductase inhibitors are used in the treatment of complications of diabetes, such as diabetic neuropathy.

Antifolate Drugs

This compound can be used in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs, which are employed as antifolates . Antifolates are a type of drug that inhibit the function of folic acid, and are used in the treatment of cancer and malaria.

Organoboron Reagents

The bromine atom in the compound makes it a potential candidate for use in Suzuki-Miyaura coupling reactions . This reaction is widely used in organic chemistry to form carbon-carbon bonds, a key step in the synthesis of many complex organic molecules.

Catalysts for Rearrangement Reactions

The compound can act as a catalyst for rearrangement reactions . These reactions, which involve the reorganization of atoms within a molecule, are fundamental processes in organic chemistry.

Preparation of Stannylbenzoate Derivatives

“Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” can be used in the preparation of methyl 4-tri-n-butylstannylbenzoate , a compound that can be used in Stille coupling reactions, another important method for forming carbon-carbon bonds.

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O4/c1-24-16(23)12-4-2-10(3-5-12)14(22)19-17-21-20-15(25-17)11-6-8-13(18)9-7-11/h2-9H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGOAGBPWFGZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)

![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)

![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)

![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)

![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)

![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)